MAP4

Descripción general

Descripción

La proteína 4 asociada a microtúbulos (MAP4) es una proteína codificada por el gen this compound en humanos. Es una proteína mayor asociada a microtúbulos no neuronal que juega un papel crucial en la regulación de la dinámica y la estabilidad de los microtúbulos . This compound está involucrada en varios procesos celulares, incluyendo la división celular, el transporte intracelular y el mantenimiento de la forma celular .

Métodos De Preparación

MAP4 se prepara típicamente mediante tecnología de ADN recombinante. El gen que codifica this compound se clona en un vector de expresión, que luego se introduce en una célula huésped adecuada, como Escherichia coli o células de mamíferos. Las células huésped se cultivan en condiciones específicas para expresar la proteína this compound, que posteriormente se purifica utilizando técnicas como la cromatografía de afinidad .

Análisis De Reacciones Químicas

MAP4 sufre diversas modificaciones postraduccionales, incluyendo la fosforilación. La fosforilación de this compound afecta a sus propiedades de unión a microtúbulos y a su capacidad de regular la dinámica de los microtúbulos . Los reactivos comunes utilizados en estas reacciones incluyen quinasas como la quinasa 3 beta de la glucógeno sintasa (GSK3β), que fosforila this compound en residuos específicos de serina . Los principales productos formados a partir de estas reacciones son las proteínas this compound fosforiladas, que tienen propiedades de unión a microtúbulos alteradas .

Aplicaciones Científicas De Investigación

Oncogenic Role and Prognostic Marker

MAP4 has emerged as a crucial player in cancer biology. Research indicates that it acts as an oncogene and a prognostic marker , particularly in lung adenocarcinoma. Its overexpression correlates with poor patient outcomes, making it a target for therapeutic interventions. Notably, studies have demonstrated that inhibiting the phosphorylation of this compound can enhance the sensitivity of ovarian cancer cells to paclitaxel, a common chemotherapeutic agent. This suggests that this compound could be leveraged to improve treatment efficacy for ovarian cancer patients .

Case Studies

- Lung Adenocarcinoma : this compound was identified as an independent prognostic factor, with its expression levels linked to patient survival rates.

- Ovarian Cancer : Stabilization of microtubules by inhibiting this compound phosphorylation led to increased sensitivity to chemotherapy .

Molecular Fingerprinting in Drug Discovery

The MinHashed Atom Pair fingerprint with a diameter of four bonds (this compound) has been developed to analyze complex molecular structures. This fingerprinting technique is particularly useful in the field of natural product drug discovery. It allows researchers to map the structural diversity of non-canonical peptides and other complex molecules, facilitating the identification of bioactive compounds .

Applications in Natural Products

- Natural Products Atlas : The this compound fingerprint was utilized to analyze a vast database of natural products, revealing insights into the structural relationships among various compounds. This approach enhances the understanding of microbial natural products' diversity and aids in drug discovery efforts .

- Machine Learning Models : By employing this compound fingerprints, researchers have trained machine learning models to distinguish between microbial natural products from bacterial and fungal origins, providing a new dimension in the classification and utilization of these compounds .

Mitophagy and Cellular Responses

Recent studies have highlighted this compound's role in cellular responses under hypoxic conditions. Phosphorylated this compound (p-MAP4) has been shown to activate mitophagy, which is crucial for maintaining cellular homeostasis during stress conditions such as low oxygen availability. This self-degradation process via autophagy ensures that keratinocytes can migrate and proliferate effectively under hypoxia .

Key Findings

- p-MAP4's activation of mitophagy is mediated through its BH3 and LC3 interacting region domains, which are essential for its function as both a mitophagy initiator and substrate receptor.

- Disruption of these domains impairs the hypoxia-induced self-degradation of p-MAP4, negatively affecting keratinocyte responses to hypoxic stress .

Mecanismo De Acción

MAP4 ejerce sus efectos uniéndose a los microtúbulos y regulando su estabilidad y dinámica. Interactúa con motores moleculares como la kinesina y la dineína, que son responsables del transporte de orgánulos y vesículas a lo largo de los microtúbulos . La fosforilación de this compound por quinasas como GSK3β modula su afinidad de unión a los microtúbulos y su interacción con los motores moleculares, influyendo así en el transporte intracelular y la división celular .

Comparación Con Compuestos Similares

MAP4 es similar a otras proteínas asociadas a microtúbulos como la proteína 2 asociada a microtúbulos (MAP2) y la proteína tau (MAPT/TAU). This compound es única en su expresión ubicua en células no neuronales, mientras que MAP2 y tau se expresan principalmente en neuronas . Además, this compound tiene sitios de fosforilación y mecanismos reguladores distintos en comparación con MAP2 y tau .

Compuestos similares

- Proteína 2 asociada a microtúbulos (MAP2)

- Proteína tau (MAPT/TAU)

El papel único de this compound en las células no neuronales y sus distintos mecanismos reguladores la convierten en un objetivo valioso para la investigación en diversos campos, incluyendo la biología celular, la neurobiología y la investigación del cáncer .

Actividad Biológica

Microtubule-associated protein 4 (MAP4) plays a significant role in various cellular processes, including organelle transport, cancer progression, and muscle cell differentiation. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms, implications in disease, and potential therapeutic applications.

Organelle Transport Regulation

This compound is crucial for regulating the bidirectional transport of organelles along microtubules. It achieves this by:

- Tethering Cargo : this compound binds to cargo and microtubules, impairing the force generation of plus-end motors like kinesin-1, allowing for a bias towards minus-end transport facilitated by dynein .

- Phosphorylation : The phosphorylation of this compound by GSK3β enhances its ability to interact with motor proteins and cargo complexes, thereby influencing organelle distribution .

Role in Cancer Biology

This compound has been implicated as an oncogene and a prognostic marker in various cancers:

- Lung Adenocarcinoma : Elevated this compound expression correlates with radiation resistance and poor prognosis. Studies using RT-qPCR and immunohistochemistry have confirmed its role in promoting cell migration and invasion .

- Ovarian Cancer : Inhibition of this compound phosphorylation has been shown to enhance sensitivity to paclitaxel, suggesting a potential strategy for improving treatment outcomes .

- Prostate Cancer : this compound serves as a biomarker for differentiating between prostate tumors with varying malignancy levels .

Structure-Activity Relationship Studies

Recent studies have utilized this compound fingerprints to analyze the structure-activity relationships (SAR) of peptides. For example:

- Antimicrobial Peptides Against MRSA : A dataset of 223 peptides was analyzed to identify critical residues that influence antibacterial activity. The this compound fingerprinting method allowed researchers to visualize structural diversity and activity cliffs, enhancing the design of peptide-based therapeutics .

Neuroprotective Applications

Research into this compound kinase inhibitors has identified neuroprotective compounds that target the MAP4K family. Notable findings include:

- Broad-Spectrum Kinase Inhibitors : Compounds such as Gö6976 and sunitinib were found to protect motor neurons from endoplasmic reticulum (ER) stress. Further investigations aim to optimize these inhibitors for better efficacy in neurodegenerative models .

Summary of this compound Functions and Implications

Research Findings on this compound Activity

Propiedades

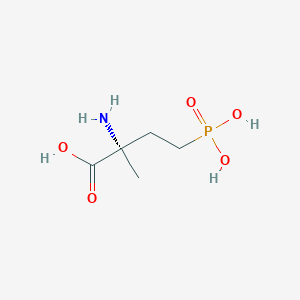

IUPAC Name |

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKEGXLWUDTCF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935660 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157381-42-5 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MAP4 interact with microtubules?

A1: this compound binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]

Q2: Does this compound bind uniformly to all microtubules?

A2: No, research suggests that microtubules within a single cell can display heterogeneity in their this compound content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in this compound. []

Q3: What is the primary effect of this compound binding to microtubules?

A3: this compound acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]

Q4: How does phosphorylation affect this compound's interaction with microtubules?

A4: Phosphorylation of this compound by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent this compound from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]

Q5: What is the role of the proline-rich region in this compound's interaction with microtubules?

A5: The proline-rich region of this compound's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]

Q6: Does this compound interact with other cytoskeletal components besides microtubules?

A6: Yes, research suggests that this compound can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []

Q7: What are the different isoforms of this compound and how are they generated?

A7: this compound exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single this compound gene. []

Q8: Does this compound have a specific role in muscle tissue?

A9: Yes, a muscle-specific variant of this compound (othis compound) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []

Q9: What is the role of this compound in cell cycle progression?

A10: this compound is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in this compound's microtubule-binding domain have been shown to alter cell division dynamics. []

Q10: How does this compound influence organelle motility and trafficking?

A11: Overexpression of this compound or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []

Q11: How is this compound implicated in cardiac hypertrophy and heart failure?

A12: In pressure overload-induced cardiac hypertrophy, there is increased this compound expression and decoration of a dense microtubule network. This excessive this compound decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]

Q12: Does this compound play a role in cancer?

A13: Yes, studies have shown that this compound expression is elevated in various cancers, including lung adenocarcinoma. High this compound levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that this compound knockdown can suppress the migration and invasion of cancer cells. [, ]

Q13: Can this compound expression levels predict response to chemotherapy?

A14: Research suggests that this compound levels might serve as a predictive marker for chemotherapy response. For instance, high this compound expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]

Q14: Can DNA damage influence this compound expression and chemosensitivity?

A15: Yes, DNA damage can induce wild-type p53, which in turn represses this compound expression. This reduction in this compound levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.